1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride
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Overview
Description
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyrazole ring substituted with a methyl group, a pyrrolidinyl group, and a trifluoromethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or methyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl or trifluoromethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The pyrrolidinyl group may facilitate binding to specific receptors or active sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole sulfate
- 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole nitrate
Uniqueness
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidinyl group contributes to its binding affinity and specificity.
Properties
CAS No. |
2742657-78-7 |
---|---|
Molecular Formula |
C9H13ClF3N3 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
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